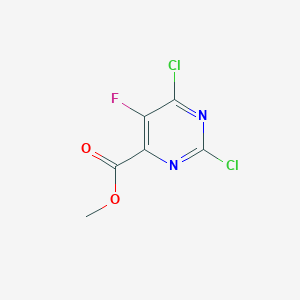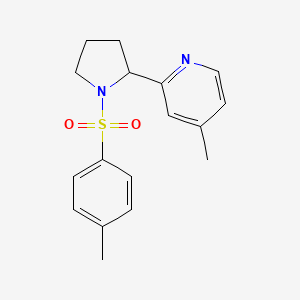
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina es un compuesto químico que pertenece a la clase de los derivados de la piridina. Este compuesto se caracteriza por la presencia de un grupo cloro en la segunda posición y un grupo pirrolidinilo en la quinta posición del anillo de piridina. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina generalmente implica la reacción de 2-cloropiridina con 1-isopropilpirrolidina en condiciones específicas. Un método común implica el uso de una base como hidruro de sodio o terc-butóxido de potasio para desprotonar la pirrolidina, seguido de una sustitución nucleofílica en la posición 5 del anillo de piridina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso a menudo incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede implicar el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos como aminas o tioles.
Reacciones de oxidación: El anillo de pirrolidina se puede oxidar para formar los correspondientes N-óxidos.
Reacciones de reducción: El anillo de piridina se puede reducir en condiciones específicas para formar derivados de piperidina.
Reactivos y condiciones comunes
Sustitución: Reactivos como hidruro de sodio, terc-butóxido de potasio y varios nucleófilos.
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) y gas hidrógeno.
Productos principales
Sustitución: Formación de varios derivados de piridina sustituidos.
Oxidación: Formación de N-óxidos.
Reducción: Formación de derivados de piperidina.
Aplicaciones Científicas De Investigación
2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En el estudio de las interacciones enzimáticas y la unión a receptores.
Medicina: Posible uso en el desarrollo de fármacos que se dirigen a receptores específicos.
Industria: Utilizado en la síntesis de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo cloro puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-Pirrolidin-2-ilpiridina: Estructura similar pero carece del grupo cloro.
2-Cloro-5-yodopiridina: Estructura similar pero con un átomo de yodo en lugar del grupo pirrolidinilo.
2-Cloropiridina: Carece del grupo pirrolidinilo.
Singularidad
2-Cloro-5-(1-isopropilpirrolidin-2-il)piridina es única debido a la presencia de los grupos cloro y pirrolidinilo, que confieren propiedades químicas y reactividad específicas. Esta combinación permite interacciones únicas con objetivos moleculares, lo que la hace valiosa en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
2-chloro-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3 |
Clave InChI |
KWURMOCPCMNPOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC1C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)


![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)




![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)




